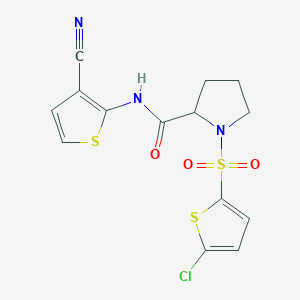

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S3/c15-11-3-4-12(23-11)24(20,21)18-6-1-2-10(18)13(19)17-14-9(8-16)5-7-22-14/h3-5,7,10H,1-2,6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRAYYLVSCKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a sulfonyl group linked to chlorothiophene and cyano-substituted thiophene moieties, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly against non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). The mechanisms underlying these effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells through various pathways.

- Induction of Apoptosis : Studies suggest that it triggers programmed cell death in malignant cells, enhancing its therapeutic potential against tumors.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated broad-spectrum antimicrobial properties. The presence of the sulfonamide group enhances its efficacy against various bacterial strains.

Enzyme Inhibition

The compound interacts with several biological targets, including enzymes involved in metabolic pathways. These interactions are critical for understanding its pharmacodynamics and optimizing therapeutic applications. Notably, it has been shown to inhibit specific enzymes related to disease progression.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound binds to various biomolecules, influencing gene expression and cellular metabolism.

- Molecular Docking Studies : Computational studies have predicted binding affinities with specific enzyme targets, suggesting potential pathways for therapeutic intervention.

- Chemical Reactivity : The unique functional groups within the compound contribute to its reactivity and interactions with biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1 | Contains cyano and chloro groups | Anticancer, antimicrobial |

| 2 | Lacks sulfonyl group | Antimicrobial |

| 3 | Dimethylthiophene core | Psychotropic effects |

The comparative analysis highlights that the unique combination of functionalities in this compound may confer distinct biological activities that are not present in similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on NSCLC : A recent study demonstrated that treatment with this compound significantly reduced tumor size in NSCLC models by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations:

- Thiazole (in ) and pyrazole (in ) substituents offer hydrogen-bonding capabilities but differ in aromaticity and steric bulk .

- Lipophilicity : Bicyclic (e.g., tetrahydrobenzo[b]thiophene in ) and polycyclic (e.g., dihydroacenaphthylen in ) substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations

For example, (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives exhibit enhanced target binding due to optimal spatial arrangement . Stereochemistry in the target compound could similarly influence its pharmacodynamic profile.

Q & A

Q. What are the optimal synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, starting with functionalization of the pyrrolidine core, followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride, and coupling to 3-cyanothiophen-2-amine. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain 0–60°C during sulfonylation to avoid side reactions .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry (e.g., pyrrolidine ring conformation) and substituent positions via H and C NMR .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow laboratory safety standards for sulfonamides and nitriles:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to mitigate inhalation risks .

- Storage : Store at –20°C under inert gas (N) to prevent hydrolysis of the cyanothiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with fluorinated or brominated analogs) to assess electronic effects .

- Biological Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays .

- Computational Docking : Predict binding modes using software like AutoDock Vina, focusing on the sulfonyl and cyanothiophene groups’ interactions .

Q. How should contradictory biological activity data be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations to confirm activity thresholds .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal Assays : Validate results with complementary techniques (e.g., cell viability vs. enzymatic inhibition) .

Q. What strategies can identify the compound’s molecular targets?

- Methodological Answer :

- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated derivatives .

- Transcriptomic Profiling : Use RNA-seq to identify pathways altered by compound treatment .

- Kinase Screening Panels : Test against libraries of recombinant kinases (e.g., Eurofins KinaseProfiler) .

Key Considerations for Experimental Design

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., sulfonamide hydrolysis) .

- Enantiomer Separation : Use chiral stationary phases (e.g., Chiralpak IA) if the pyrrolidine core has stereocenters .

- Toxicity Profiling : Perform Ames tests and hERG channel assays early to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.